molecular formula C8H7NO B8693846 Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-amino- CAS No. 197632-56-7

Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-amino-

Cat. No. B8693846
M. Wt: 133.15 g/mol
InChI Key: DZAOTIANDBABAR-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-amino- is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-amino- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

197632-56-7

Product Name

Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-amino-

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

4-aminobicyclo[4.2.0]octa-1(6),2,4-trien-7-one

InChI

InChI=1S/C8H7NO/c9-6-2-1-5-3-8(10)7(5)4-6/h1-2,4H,3,9H2

InChI Key

DZAOTIANDBABAR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C1=O)C=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 100 mL two-neck round-bottomed flask fitted with a reflux condenser, were placed 5-nitrobenzocyclobutenone (2.50 g, 15.34 mmol), iron powder (2.50 g) and aqueous ethanol (50%, 25 mL). The mixture was heated to gentle boiling. With a good stirring, concentrated hydrochloric acid (36%, 0.15 mL) in aqueous ethanol (50%, 5 mL) was added slowly. Stirring and reflux stopped until TLC showed no more starting compound. It usually took 5-60 min. After cooling to room temperature, the reaction solution was treated with sodium carbonate powders to pH 8-9. The insoluble solids were removed by filtration and further washed with methanol. The filtrate and washing solution were combined and concentrated by distillation at 50° C. under vacuum. Upon cooling, the pure product crystallized out and then collected by suction filtration: 1.88 g (92.4%); mp 92°-93° C.; IR (KBr) 1620, 1744, 3362, 3466 cm-1 ; 1H NMR (200 MHz, CDCl3) 3.85 (s, 2H), 3.86 (s, 2H), 6.64 (s, 1H), 6.88 (d, 1H), 7.33 (d, 1H); MS (EI, m/e, relative intensity %) 133 (M+., 31.2), 105 (M+. -CO, 100) .
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.5 g
Type
catalyst
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 5-nitrocyclobutabenzen-1(2H)-one (900 mg, 5.52 mmol) in ethanol (25 mL) under a stream of nitrogen was added palladium on carbon (587 mg, 10%, 0.55 mmol). The mixture was placed under a hydrogen atmosphere (balloon) and stirred at ambient temperature for 16 hours. The reaction vessel was charged with nitrogen and the mixture filtered (ethanol wash). The filtrate was concentrated and purified by chromatography (silica gel, 20% EtOAc/hexanes) to provide the title compound. MS (DCI/NH3) m/z 151 (M+NH4)+.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
587 mg
Type
catalyst
Reaction Step One

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